1-(3-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-(3-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C11H13Cl2N3 and its molecular weight is 258.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Applications
A study by Hafez, El-Gazzar, and Al-Hussain (2016) on novel pyrazole derivatives, including compounds similar to 1-(3-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride, highlighted their potential as both antimicrobial and anticancer agents. Some synthesized compounds showed higher anticancer activity than doxorubicin, a reference drug, and exhibited good to excellent antimicrobial activity (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Novel Synthesis Methods
Ghaedi and colleagues (2015) developed an efficient synthesis method for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives. This process proved useful for preparing new N-fused heterocycle products in good to excellent yields, demonstrating the versatility of pyrazole compounds in synthesizing complex molecules (Aseyeh Ghaedi, G. Bardajee, A. Mirshokrayi, M. Mahdavi, A. Shafiee, T. Akbarzadeh, 2015).
Anticancer Activity Against Lung Cancer Cells
Zhang et al. (2008) synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their biological activity against A549 lung cancer cells. Compounds with a 4-chlorophenyl group exhibited significant inhibitory effects, suggesting the potential of pyrazole derivatives in cancer therapy (Jin-hua Zhang, Chuandong Fan, Baoxiang Zhao, Dong-Soo Shin, Wen‐Liang Dong, Yong-Sheng Xie, Jun-Ying Miao, 2008).
Efficient Synthesis Techniques
Machado and colleagues (2011) focused on the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation. This method significantly reduced reaction times and achieved high yields, demonstrating an efficient approach to synthesizing pyrazole derivatives (P. Machado, Glauber R. Lima, M. Rotta, H. Bonacorso, N. Zanatta, M. Martins, 2011).
Molecular Structure and Antimicrobial Activity
Achutha and colleagues (2017) synthesized ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, characterizing its structure and analyzing its antimicrobial activities. The compound demonstrated pharmacological importance through its molecular interactions, as revealed by Hirshfeld surface analysis (D. Achutha, K. Kumara, Naveen Shivalingegowda, Lokanath Neratur Krishnappagowda, Ajay Kumar Kariyappa, 2017).
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-ethylpyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-2-11-10(13)7-14-15(11)9-5-3-4-8(12)6-9;/h3-7H,2,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUUPJZLCJCVAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC(=CC=C2)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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